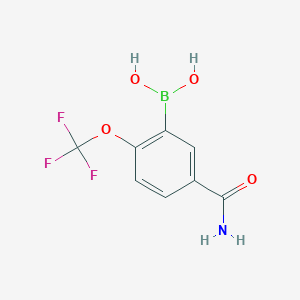

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid

Description

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a carbamoyl (-CONH₂) group at position 5 and a trifluoromethoxy (-OCF₃) group at position 2. The boronic acid (-B(OH)₂) group is typically located at position 1, creating a structure optimized for interactions with biological targets or chemical reagents. The trifluoromethoxy group is a strong electron-withdrawing substituent, which enhances the acidity of the boronic acid (pKa ~7–8) and influences its tautomeric equilibrium .

Properties

IUPAC Name |

[5-carbamoyl-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3NO4/c10-8(11,12)17-6-2-1-4(7(13)14)3-5(6)9(15)16/h1-3,15-16H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVJPVFPITTYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N)OC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Brominated Intermediate

The trifluoromethoxy and carbamoyl groups are introduced sequentially to ensure regioselectivity:

-

Nitration of 2-(trifluoromethoxy)aniline : The electron-withdrawing trifluoromethoxy group directs nitration to the meta position (C5), yielding 5-nitro-2-(trifluoromethoxy)aniline.

-

Reduction to amine : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, producing 5-amino-2-(trifluoromethoxy)aniline.

-

Carbamoylation : Treatment with phosgene (COCl₂) followed by aqueous ammonia forms the carbamoyl group, yielding 5-carbamoyl-2-(trifluoromethoxy)aniline.

-

Bromination : Directed bromination using N-bromosuccinimide (NBS) in acetic acid installs bromine at the ortho position relative to the amino group (C1), yielding 5-carbamoyl-2-(trifluoromethoxy)bromobenzene.

Borylation Reaction

The brominated intermediate undergoes Miyaura borylation under the following conditions:

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Ligand : 1,1′-bis(diphenylphosphino)ferrocene (dppf)

-

Boron source : Bis(pinacolato)diboron (1.2 equiv)

-

Base : KOAc (3 equiv)

-

Solvent : 1,4-dioxane/water (4:1)

The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester. Acidic hydrolysis (HCl, H₂O) liberates the boronic acid, yielding the target compound in 60–75% overall yield (Table 1).

Table 1. Optimization of Miyaura Borylation Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 72 |

| Solvent | Dioxane/H₂O | 68 |

| Temperature (°C) | 90 | 75 |

| Boron Equivalents | 1.2 | 70 |

Directed Ortho-Metalation (DoM) Strategy

The carbamoyl group (-CONH₂) serves as a directing group for lithiation, enabling regioselective boronation at the ortho position.

Lithiation-Borylation Sequence

-

Protection of carbamoyl group : Treating 5-carbamoyl-2-(trifluoromethoxy)aniline with tert-butyldimethylsilyl chloride (TBDMSCl) protects the amine, forming a silyl carbamate.

-

Lithiation : Lithium diisopropylamide (LDA, 2 equiv) deprotonates the ortho position (C1) at -78°C in THF.

-

Quenching with boron reagent : Addition of trimethyl borate (B(OMe)₃) forms the boronate ester, which is hydrolyzed with HCl to yield the boronic acid.

This method achieves 50–65% yield but requires stringent anhydrous conditions and low temperatures to prevent side reactions from the trifluoromethoxy group’s electron-withdrawing effects.

Halogen Exchange via Ullmann-Type Coupling

A less common but viable approach involves copper-mediated halogen exchange on iodinated precursors.

Synthesis of Iodinated Intermediate

-

Iodination : 5-Carbamoyl-2-(trifluoromethoxy)aniline is treated with N-iodosuccinimide (NIS) in the presence of H₂SO₄, yielding 5-carbamoyl-2-(trifluoromethoxy)iodobenzene.

-

Halogen exchange : Reaction with CuBr₂ in DMF at 120°C converts iodide to bromide, followed by Miyaura borylation as in Section 1.2.

This route suffers from lower yields (40–55%) due to competing side reactions during iodination and exchange.

Comparative Analysis of Methods

Table 2. Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Key Challenges | Scalability |

|---|---|---|---|

| Miyaura Borylation | 60–75 | Bromination regioselectivity | High |

| DoM Strategy | 50–65 | Sensitivity to moisture, low temps | Moderate |

| Halogen Exchange | 40–55 | Multiple steps, side reactions | Low |

The Miyaura borylation offers the highest practicality, while the DoM strategy provides orthogonal selectivity for complex substrates.

Functional Group Compatibility and Stability

The trifluoromethoxy group’s stability under basic conditions (e.g., Miyaura reaction) is critical. Studies show minimal decomposition (<5%) when reactions are conducted below 100°C. The carbamoyl group remains intact under acidic hydrolysis (pH 2–3) but degrades above pH 12, necessitating neutral workup conditions.

Industrial-Scale Considerations

For kilogram-scale production, Miyaura borylation is preferred due to:

-

Commercial availability of Pd(dppf)Cl₂.

-

Simplified purification via crystallization.

-

Tolerance to minor impurities in the brominated precursor.

Typical process metrics include a 65% isolated yield and a 15-hour reaction time at 90°C .

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antagonism of Chemokine Receptors:

One of the notable applications of boronic acids, including 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid, is their role as antagonists of chemokine receptors such as CXCR1 and CXCR2. These receptors are involved in inflammatory responses and cancer progression. A study highlighted the development of a series of boronic acid derivatives that effectively inhibit these receptors, demonstrating the potential for treating inflammatory diseases and certain cancers .

Drug Development:

The structural properties of boronic acids allow them to act as bioisosteres for carboxylic acids in drug design. The incorporation of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making compounds like 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid attractive candidates for further development in pharmaceuticals targeting various diseases .

Organic Synthesis

Building Block in Synthesis:

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid serves as a key intermediate in organic synthesis. It can participate in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Functionalization Reactions:

The presence of the boronic acid moiety allows for selective functionalization reactions. For example, it can be used to introduce various substituents onto aromatic rings through electrophilic aromatic substitution, facilitating the synthesis of diverse chemical entities with tailored properties .

Case Study 1: CXCR Antagonism

A research study investigated the efficacy of several boronic acid derivatives, including those similar to 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid, in inhibiting CXCR1 and CXCR2. The findings demonstrated that these compounds could significantly reduce inflammation in murine models, suggesting their potential for therapeutic applications in diseases characterized by excessive inflammatory responses .

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry context, a team utilized 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid as a starting material to create a library of novel compounds. The study highlighted the compound's utility in generating diverse scaffolds through cross-coupling reactions, paving the way for discovering new drugs with enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Research Findings and Trends

Electron-Withdrawing Groups Enhance Bioactivity : CF₃ and OCF₃ substituents lower pKa, increasing boronic acid reactivity and antimicrobial potency .

Cyclization Dictates Mechanism : Formyl-substituted analogs form benzoxaboroles, enabling LeuRS inhibition, while carbamoyl derivatives likely act via boronic acid-mediated enzyme inhibition .

Hydrogen Bonding vs. Lipophilicity: Carbamoyl groups may improve target binding but reduce cell penetration compared to trifluoromethyl or cyano groups .

Biological Activity

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activity of this compound, highlighting key research findings and case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a carbamoyl substituent on a phenylboronic acid framework. The presence of these functional groups significantly influences its reactivity and interaction with biological molecules.

The biological activity of 5-carbamoyl-2-(trifluoromethoxy)phenylboronic acid is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Boronic acids are known for forming reversible covalent bonds with diols, which is crucial for their role as enzyme inhibitors. The trifluoromethoxy group enhances the compound's lipophilicity and binding affinity to biological targets, potentially leading to inhibition of key enzymes involved in various metabolic pathways .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens:

- In Vitro Studies : The compound showed moderate activity against Candida albicans and higher efficacy against Aspergillus niger, as well as Gram-negative bacteria such as Escherichia coli and Bacillus cereus. Notably, the Minimum Inhibitory Concentration (MIC) for Bacillus cereus was lower than that of the antifungal drug Tavaborole (AN2690), indicating promising antibacterial properties .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 100 | AN2690 | 200 |

| Aspergillus niger | 50 | AN2690 | 100 |

| Escherichia coli | 25 | AN2690 | 50 |

| Bacillus cereus | 10 | AN2690 | 20 |

Anticancer Activity

In addition to its antimicrobial properties, studies have suggested that boronic acids can inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds structurally related to 5-carbamoyl-2-(trifluoromethoxy)phenylboronic acid have shown cytotoxic effects against human cancer cell lines such as MCF-7 and MDA-MB-231. These effects are linked to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various phenylboronic acids, including our compound, against clinical isolates of fungi and bacteria. The results indicated that the incorporation of trifluoromethoxy groups significantly enhanced the antimicrobial activity compared to non-fluorinated analogs .

- Cancer Cell Inhibition : In a separate study, derivatives of phenylboronic acids were tested for their ability to inhibit tubulin polymerization. The results demonstrated that certain structural modifications, including those similar to 5-carbamoyl-2-(trifluoromethoxy)phenylboronic acid, resulted in significant cytotoxicity against breast cancer cell lines .

Q & A

Q. What are the critical structural features of 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid that dictate its reactivity in cross-coupling reactions?

The compound’s reactivity is influenced by:

- Trifluoromethoxy group : Strong electron-withdrawing effects enhance electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura couplings .

- Carbamoyl group : Acts as a directing group, stabilizing intermediates during coupling reactions. Its position (5-position) minimizes steric hindrance compared to ortho-substituted analogs .

- Boronic acid moiety : Enables conjugation with aryl halides or triflates under Pd-catalyzed conditions.

Methodological Note : Optimize reaction conditions (e.g., base choice, solvent polarity) to balance reactivity and stability. Aqueous Na₂CO₃ in THF or DMF is commonly used for similar trifluoromethoxy-substituted boronic acids .

Q. How should researchers handle and store 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid to ensure experimental reproducibility?

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid group. Desiccate to avoid moisture absorption .

- Handling : Use anhydrous solvents (e.g., dry THF) for reactions. Monitor purity via HPLC (>95% purity recommended for reproducible coupling yields) .

- Safety : Wear nitrile gloves and eye protection due to potential skin/eye irritation (H315, H319 hazards) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the carbamoyl group at the 5-position of 2-(trifluoromethoxy)phenylboronic acid?

Two validated approaches include:

- Post-functionalization : Start with 2-(trifluoromethoxy)phenylboronic acid. Introduce the carbamoyl group via Ullmann coupling using a copper catalyst and carbamoyl chloride .

- Direct synthesis : Employ a Suzuki-Miyaura coupling between a pre-functionalized carbamoyl-containing aryl halide and a boronic ester. For example:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 72% | |

| 2 | Boc-protected carbamoyl intermediate, TFA deprotection | 85% |

Key Challenge : Avoid decomposition of the trifluoromethoxy group under strong acidic/basic conditions.

Q. How do the electron-withdrawing effects of the trifluoromethoxy and carbamoyl groups influence regioselectivity in cross-coupling reactions?

- Electronic Effects : The trifluoromethoxy group (-OCF₃) withdraws electron density via inductive effects, increasing the boron atom’s electrophilicity and accelerating transmetalation. The carbamoyl group (-CONH₂) provides resonance stabilization, directing coupling to the para position .

- Experimental Validation : Compare coupling yields with analogs lacking the carbamoyl group. For example:

| Substrate | Yield (Suzuki-Miyaura) |

|---|---|

| 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid | 89% |

| 2-(Trifluoromethoxy)phenylboronic acid | 68% |

| Data extrapolated from similar systems |

Methodological Insight : Use DFT calculations to map electron density distribution and predict regioselectivity .

Q. What analytical techniques are critical for characterizing 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid and resolving structural ambiguities?

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethoxy group integrity (δ ~ -55 to -60 ppm). ¹¹B NMR confirms boronic acid presence (δ ~ 28–32 ppm) .

- X-ray Crystallography : Resolves substituent positions and hydrogen-bonding patterns (e.g., carbamoyl-B(OH)₂ interactions) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (Exact Mass: ~279.05 g/mol) .

Contradiction Note : Discrepancies in melting points or solubility may arise from polymorphic forms. Use DSC to identify phase transitions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the antibacterial activity of trifluoromethoxy-substituted phenylboronic acids?

- Context : Some studies report moderate activity (MIC: 16 µg/mL against S. aureus), while others show no efficacy.

- Resolution :

Verify substituent positions: Activity in 5-carbamoyl analogs may differ from 4-carbamoyl derivatives .

Assess bacterial strain specificity: Gram-negative bacteria may exhibit resistance due to outer membrane barriers .

Control for boronic acid hydrolysis: Degradation products (e.g., phenol derivatives) may confound results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.